molecular formula C19H17BrN2O3 B5076170 N-(4-acetylphenyl)-1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxamide

N-(4-acetylphenyl)-1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B5076170
M. Wt: 401.3 g/mol
InChI Key: UCSIATKRJMOHFN-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with a unique structure that combines acetyl, bromophenyl, and pyrrolidine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the acetylphenyl intermediate: This involves the acetylation of aniline to form N-(4-acetylphenyl)aniline.

    Bromination: The intermediate is then brominated to introduce the bromophenyl group.

    Cyclization: The final step involves the cyclization of the brominated intermediate with a suitable reagent to form the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups, such as converting the acetyl group to an alcohol.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(4-acetylphenyl)-1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The acetyl and bromophenyl groups can participate in binding interactions, while the pyrrolidine ring may influence the compound’s overall conformation and activity. Specific pathways and targets depend on the context of its use in research or therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    N-(4-acetylphenyl)-2-(4-bromophenyl)acetamide: This compound shares similar functional groups but differs in the structure of the acetamide moiety.

    N-(4-acetylphenyl)acetamide: Lacks the bromophenyl and pyrrolidine groups, making it less complex.

    N-(4-bromophenyl)pyrrolidine-3-carboxamide: Similar in having the bromophenyl and pyrrolidine groups but lacks the acetyl group.

Uniqueness

N-(4-acetylphenyl)-1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses.

Properties

IUPAC Name

N-(4-acetylphenyl)-1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O3/c1-12(23)13-2-6-16(7-3-13)21-19(25)14-10-18(24)22(11-14)17-8-4-15(20)5-9-17/h2-9,14H,10-11H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCSIATKRJMOHFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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